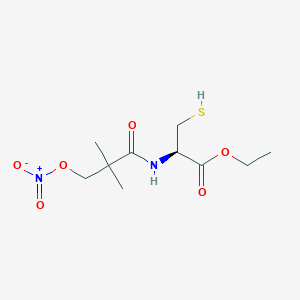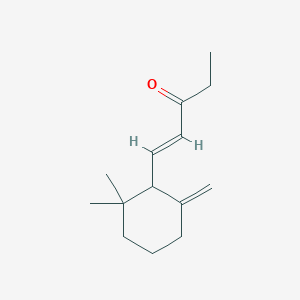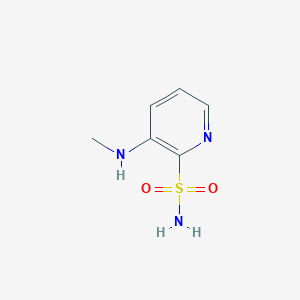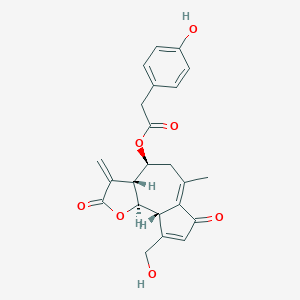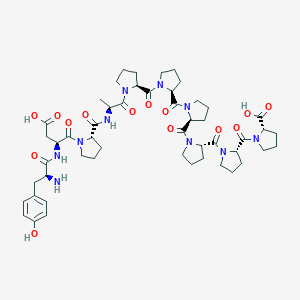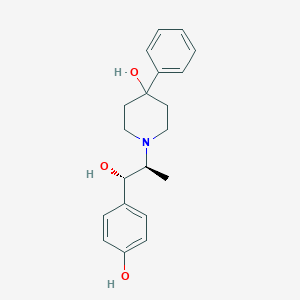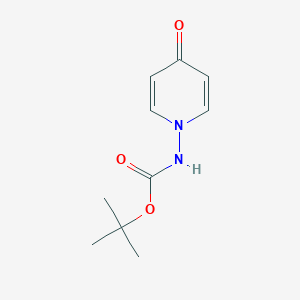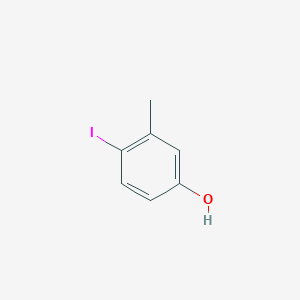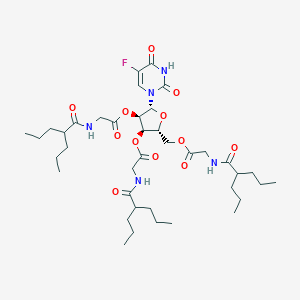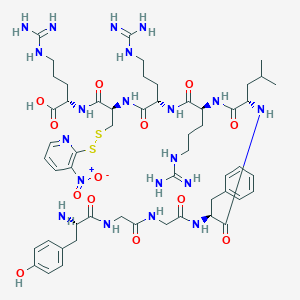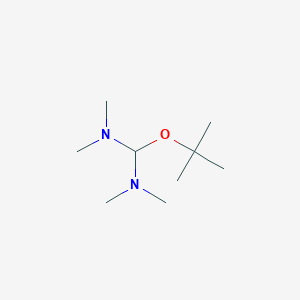
tert-Butoxybis(dimethylamino)methan
Übersicht
Beschreibung
tert-Butoxy bis(dimethylamino)methane, also known as Bredereck’s reagent, is an organic compound with the formula (CH₃)₃COCH(N(CH₃)₂)₂. It is classified as an aminal ester, specifically the tert-butyl alcohol derivative of the aminal bis(dimethylamino)methane. This compound is a colorless liquid with an amine odor and is primarily used in organic synthesis .
Wissenschaftliche Forschungsanwendungen
tert-Butoxy bis(dimethylamino)methane has a wide range of applications in scientific research:
Wirkmechanismus
(CH3)3COCH(N(CH3)2)2(CH_3)_3COCH(N(CH_3)_2)_2(CH3)3COCH(N(CH3)2)2
. It is classified as an aminal ester, i.e., the tert-butyl alcohol derivative of the aminal bis(dimethylamino)methane .Target of Action
The primary target of Tert-Butoxybis(Dimethylamino)Methane is the carbonyl group in organic compounds . The compound is used for formylation, which involves the introduction of the CHO group .
Mode of Action
The mode of action of Tert-Butoxybis(Dimethylamino)Methane involves a series of chemical reactions. Upon protonation, it releases tert-butyl alcohol, giving tetramethylformamidinium, which displaces active C-H bonds . The resulting bis(dimethylamino)methyl derivative in turn releases dimethylamine to give an enamine, which hydrolyzes .
Biochemical Pathways
The compound is involved in the enamination of active methylene and methyl groups . It also acts as a condensation reagent in the synthesis of benz[c,d]indoles .
Result of Action
The result of the action of Tert-Butoxybis(Dimethylamino)Methane is the formation of new organic compounds through the introduction of the CHO group . This can lead to the synthesis of various bioactive compounds, including naphthyridine alkaloids .
Action Environment
The action of Tert-Butoxybis(Dimethylamino)Methane can be influenced by various environmental factors. For instance, the reaction typically takes place in ether solvents such as THF or dioxane under heated conditions . Additionally, the compound is a colorless liquid with a boiling point of 50-52°C at 12 mmHg , suggesting that its stability and efficacy could be affected by temperature and pressure conditions.
Biochemische Analyse
Biochemical Properties
This process involves the interaction of Tert-Butoxy bis(dimethylamino)methane with various enzymes and proteins, leading to the displacement of active C-H bonds .
Cellular Effects
The cellular effects of Tert-Butoxy bis(dimethylamino)methane are primarily related to its role in formylation reactions . By introducing the CHO group, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tert-Butoxy bis(dimethylamino)methane involves its reaction with a proton, which releases tert-butyl alcohol, giving tetramethylformamidinium . This compound then displaces active C-H bonds, leading to the formation of a bis(dimethylamino)methyl derivative . This derivative releases dimethylamine to give an enamine, which then hydrolyzes .
Temporal Effects in Laboratory Settings
Given its role in formylation reactions, it is likely that its effects would be observed over time as these reactions proceed .
Metabolic Pathways
Tert-Butoxy bis(dimethylamino)methane is involved in formylation reactions, which are part of larger metabolic pathways . These reactions involve the interaction of Tert-Butoxy bis(dimethylamino)methane with various enzymes and cofactors .
Transport and Distribution
Given its role in formylation reactions, it is likely that it would be transported to sites where these reactions occur .
Subcellular Localization
Given its role in formylation reactions, it is likely that it would be localized to sites where these reactions occur .
Vorbereitungsmethoden
tert-Butoxy bis(dimethylamino)methane is synthesized from tetramethylformamidinium chloride by reaction with tert-butoxide. The tetramethylformamidinium salts are obtained by reacting dimethylformamide (DMF) with dimethylcarbamoyl chloride . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) or dioxane and are carried out under heating .
Analyse Chemischer Reaktionen
tert-Butoxy bis(dimethylamino)methane undergoes several types of reactions, including:
Formylation: It is used to introduce the formyl group (CHO) into organic molecules.
Enamination: The compound can react with active methylene and methyl groups to form enamines.
Condensation: It is used as a condensation reagent in the synthesis of various compounds, such as benz[c,d]indoles and other heterocycles.
Common reagents and conditions for these reactions include acids for protonation, and solvents like THF for enamination and condensation reactions. Major products formed include tetramethylformamidinium salts and various enamine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butoxy bis(dimethylamino)methane include:
Tetramethylformamidinium chloride: A precursor in the synthesis of tert-Butoxy bis(dimethylamino)methane.
Dimethylformamide dimethyl acetal: Another reagent used for formylation and enamination reactions.
N,N-Dimethylformamide di-tert-butyl acetal: Used in similar condensation reactions.
tert-Butoxy bis(dimethylamino)methane is unique due to its dual functionality as both an aminal ester and a tert-butyl alcohol derivative, making it versatile in various organic synthesis applications .
Eigenschaften
IUPAC Name |
N,N,N',N'-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-9(2,3)12-8(10(4)5)11(6)7/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRAMSFGUAOAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206888 | |
| Record name | tert-Butoxy bis(dimethylamino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5815-08-7 | |
| Record name | tert-Butoxybis(dimethylamino)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5815-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butoxy bis(dimethylamino)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005815087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butoxy bis(dimethylamino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butoxy-N,N,N',N'-tetramethylmethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTOXY BIS(DIMETHYLAMINO)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEJ0U558F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


